molecular formula C10H21ClN2O2 B1394660 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride CAS No. 1220021-07-7

2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride

Cat. No.: B1394660
CAS No.: 1220021-07-7
M. Wt: 236.74 g/mol
InChI Key: ROVXYGLBPANAHX-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of propanamide and contains an amino group, a methyl group, and a tetrahydropyran ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylpropanamide and tetrahydro-2H-pyran-4-ylmethylamine.

  • Reaction Conditions: The reaction involves the amide formation between 2-methylpropanamide and tetrahydro-2H-pyran-4-ylmethylamine under acidic conditions.

  • Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various alkyl halides and amines are used as reagents.

Major Products Formed:

  • Oxidation Products: Corresponding oxo-compounds.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Various amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Similar structure but lacks the methyl group.

  • 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Similar structure but with an additional carbon in the chain.

Uniqueness: The presence of the methyl group in 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-2-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(13)12-7-8-3-5-14-6-4-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVXYGLBPANAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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